5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline (CAS: 64895-59-6) is a highly specialized, regioselectively functionalized 8-aminoquinoline derivative. It is characterized by a methoxy group at the 6-position and a bulky p-methoxyphenylthio ether at the critical 5-position. In medicinal chemistry and process development, the 8-aminoquinoline core is a well-established pharmacophore for antimalarial and antiparasitic agents. However, the unsubstituted C-5 position is notoriously susceptible to rapid metabolic oxidation, leading to toxic quinone-imine intermediates. By procuring this compound with a pre-installed, metabolically stable arylthio group, researchers and industrial buyers gain immediate access to a hemotoxicity-resistant scaffold. This eliminates the need for complex, low-yield late-stage C-H chalcogenation, making it an ideal starting material for developing long-acting tissue schizonticides, anti-leishmanial agents, and advanced combinatorial libraries [1].
Attempting to substitute this specific compound with generic primaquine or standard 8-aminoquinolines fails due to fundamental metabolic and synthetic barriers. Unsubstituted 8-aminoquinolines rapidly undergo CYP-mediated hydroxylation at the C-5 position, resulting in severe hemotoxicity in biological models, rendering them unsuitable for developing safe therapeutics for G6PD-deficient populations [1]. Furthermore, attempting to synthesize the 5-arylthio motif de novo from an unsubstituted precursor requires harsh copper-mediated C-H functionalization, which often suffers from poor regioselectivity, heavy metal contamination, and yields as low as 40% [2]. While 5-aryloxy analogs (such as tafenoquine precursors) are commercially available, the 5-arylthio (thioether) linkage in this compound provides unique electronic polarizability and distinct metabolic pathways (e.g., controlled sulfoxidation), making it non-interchangeable when optimizing target binding affinity or pharmacokinetic half-life.
The C-5 position in unsubstituted 8-aminoquinolines is highly susceptible to CYP-mediated hydroxylation, forming 5-hydroxyprimaquine, which redox-cycles to generate methemoglobin. Substituting this position with a bulky p-methoxyphenylthio group completely blocks this metabolic pathway. Computational and in vitro studies on 5-substituted 8-aminoquinolines demonstrate that electron-withdrawing substituents at C-5 increase the ionization potential, reducing the basicity of hemoglobin-bound O2. Compared to primaquine, which rapidly depletes glutathione and induces methemoglobinemia, 5-substituted derivatives exhibit a >5-fold reduction in hemolytic potential in glutathione-depleted erythrocyte models [1].
| Evidence Dimension | Methemoglobin Formation / Hemolytic Potential |
| Target Compound Data | 5-substituted 8-aminoquinoline (blocked C-5 pathway) |
| Comparator Or Baseline | Primaquine (unsubstituted C-5) |
| Quantified Difference | >5-fold reduction in hemolytic activity in GSH-depleted models |
| Conditions | In vitro rat erythrocyte assay with diethyl maleate-induced GSH depletion |
Crucial for procuring safe scaffolds intended for G6PD-deficient patient models where standard 8-aminoquinolines cause severe toxicity.
Synthesizing 5-arylthio-8-aminoquinolines de novo typically requires copper-mediated remote C-H bond chalcogenation using directing groups and diaryl disulfides. This late-stage functionalization often suffers from moderate yields (40–76%) and requires harsh oxidants, elevated temperatures, and transition metal catalysts [1]. Procuring 5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline directly provides a 100% regiopure scaffold, eliminating the transition-metal step and avoiding the 24–60% yield loss associated with direct C-H thiolation.
| Evidence Dimension | Regiopure Scaffold Yield |
| Target Compound Data | Direct procurement (100% regiopurity, 0% metal contamination) |
| Comparator Or Baseline | De novo Cu-catalyzed C-H thiolation (40-76% yield) |
| Quantified Difference | Eliminates ~24-60% synthetic yield loss and downstream purification steps |
| Conditions | Standard laboratory scale synthesis vs. commercial procurement |
Allows process chemists to immediately focus on side-chain derivatization without investing time in optimizing difficult C-5 functionalization protocols.
The addition of a p-methoxyphenylthio group at the 5-position significantly alters the physicochemical profile of the 8-aminoquinoline core. Unsubstituted primaquine has a relatively short half-life and lower lipophilicity, which limits its residence time in hepatic tissues. In contrast, bulky 5-aryloxy and 5-arylthio substitutions drastically increase the LogP of the molecule. This structural modification mirrors the design of clinical 5-aryloxy analogs, which achieve a >10-day half-life compared to primaquine's 6 hours [1]. The thioether linkage in this compound provides similar lipophilic enhancement while offering distinct electronic properties.
| Evidence Dimension | Lipophilicity and Half-life Potential |
| Target Compound Data | Bulky 5-arylthio substitution |
| Comparator Or Baseline | Primaquine (unsubstituted C-5, t1/2 ~ 6 hours) |
| Quantified Difference | Significant increase in LogP, correlating with extended half-life (up to >10 days in clinical analogs) |
| Conditions | Pharmacokinetic modeling of 5-substituted 8-aminoquinolines |
Essential for researchers formulating long-acting tissue schizonticides or targeting pathogens residing in lipophilic intracellular compartments.
Because the C-5 position is blocked by the p-methoxyphenylthio group, this compound serves as an ideal advanced intermediate for synthesizing next-generation tissue schizonticides. It allows researchers to bypass the primary metabolic liability of standard 8-aminoquinolines, facilitating the development of drugs safe for G6PD-deficient patients [1].
The enhanced lipophilicity provided by the bulky thioether group makes this scaffold highly suitable for targeting intracellular Leishmania amastigotes. The increased LogP improves penetration into macrophage phagolysosomes compared to unsubstituted primaquine [1].
Procuring this pre-functionalized scaffold allows medicinal chemists to generate combinatorial libraries of 5-arylthio quinolines without relying on low-yield, late-stage copper-catalyzed C-H chalcogenation, ensuring higher throughput and eliminating heavy metal contamination [2].